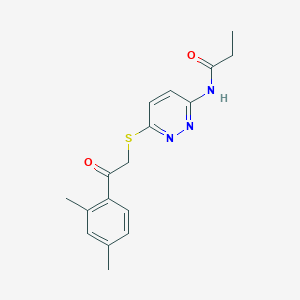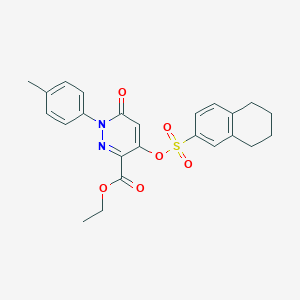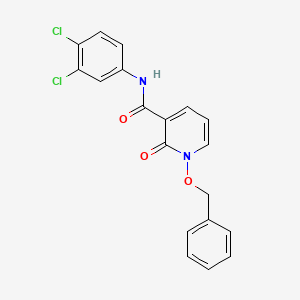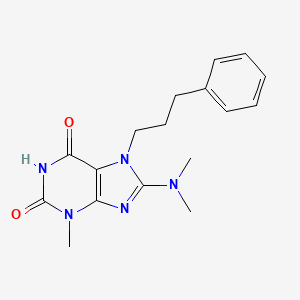
N-(6-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)pyridazin-3-yl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)pyridazin-3-yl)propionamide, commonly known as DPPA, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPPA is a pyridazinone derivative that exhibits potent anti-inflammatory and antioxidant properties.
Mecanismo De Acción
The mechanism of action of DPPA is not fully understood, but it is believed to exert its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. DPPA has also been shown to activate the Nrf2-ARE signaling pathway, which plays a crucial role in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
DPPA has been shown to exhibit potent anti-inflammatory and antioxidant effects in various in vitro and in vivo studies. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. DPPA has also been shown to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase (SOD).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DPPA is its potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of DPPA is its poor solubility in water, which may limit its bioavailability and therapeutic efficacy.
Direcciones Futuras
There are several future directions for the study of DPPA. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases. Another potential direction is to study its potential applications in the treatment of cancer, as it has been shown to exhibit potent anti-cancer effects in various in vitro and in vivo studies. Additionally, further research is needed to optimize the synthesis method of DPPA and improve its solubility and bioavailability.
Métodos De Síntesis
DPPA can be synthesized by reacting 2-(2,4-dimethylphenyl)-2-oxoethylthioacetic acid with hydrazine hydrate and then reacting the resulting compound with 3-bromo-2-chloropyridazine in the presence of a base. The final product is obtained by reacting the intermediate compound with propionic anhydride.
Aplicaciones Científicas De Investigación
DPPA has been extensively studied for its potential therapeutic applications. Its anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. DPPA has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[6-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-4-16(22)18-15-7-8-17(20-19-15)23-10-14(21)13-6-5-11(2)9-12(13)3/h5-9H,4,10H2,1-3H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFMEMJPRPSLGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)pyridazin-3-yl)propionamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-butyl-3-{[4-(2,3-dimethylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2666682.png)


![5-(5-Bromopyrimidin-2-yl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2666686.png)
![6-Bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2666687.png)






